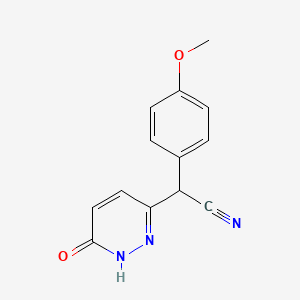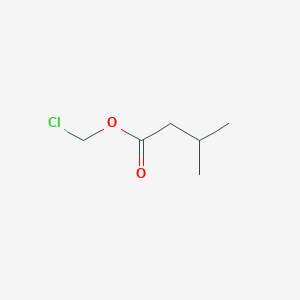
Chloromethyl 3-methylbutanoate
Overview
Description
Chloromethyl 3-methylbutanoate is a chemical compound with the molecular formula C6H11ClO2 . It is used in various fields.
Synthesis Analysis
The synthesis of Chloromethyl 3-methylbutanoate involves the chloromethylation of aromatic compounds with hydrochloric acid and either trioxane or paraformaldehyde . The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .Molecular Structure Analysis
The molecular structure of Chloromethyl 3-methylbutanoate consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . Its molecular weight is 150.6 .Physical And Chemical Properties Analysis
Chloromethyl 3-methylbutanoate has a predicted boiling point of 149.4±13.0 °C and a density of 1.0347 g/cm3 .Scientific Research Applications
Chemical Synthesis and Analysis
Chloromethyl 3-methylbutanoate has been recognized for its role in chemical synthesis. Denmark and Ahmad (2007) highlighted its utility in the carbonylative opening of terminal epoxides under mild conditions, demonstrating the compound's versatility in chemical transformations involving various functional groups (Denmark & Ahmad, 2007). This process, utilizing Co2(CO)8 as the catalyst, shows the compound's potential in synthesizing a range of chemical structures without epimerization at the secondary stereocenter.
Biochemical Studies and Biosynthesis
Chloromethyl compounds, including derivatives similar to chloromethyl 3-methylbutanoate, have been studied for their biochemical applications. Harper et al. (1989) explored the use of chloromethane, a related compound, as a methyl donor in the biosynthesis of methyl esters and anisoles in Phellinus pomaceus, highlighting its role in primary metabolism and suggesting its broader applications in biosynthetic pathways (Harper et al., 1989). This research opens avenues for using chloromethyl 3-methylbutanoate and similar compounds in complex biosynthetic processes.
Polymer Science
The amination of chloromethylated polystyrene with 2-aminobutanol, a process potentially relevant to chloromethyl 3-methylbutanoate, was examined by Kawabe and Yanagita (1971). This study provides insights into the chemical interactions and kinetics of chloromethyl groups in polymer science, indicating the compound's potential utility in this field (Kawabe & Yanagita, 1971).
Safety and Hazards
properties
IUPAC Name |
chloromethyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQVLASZBFABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82504-50-5 | |
| Record name | chloromethyl 3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

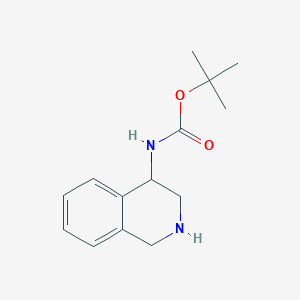
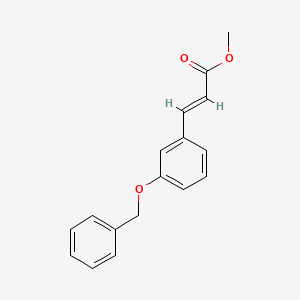
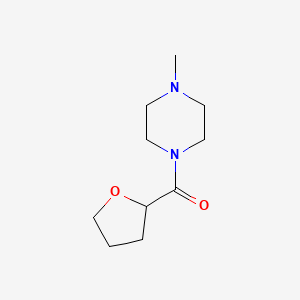
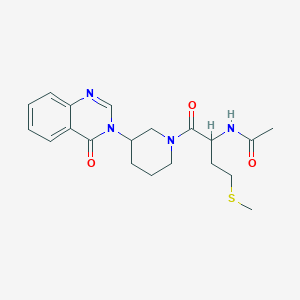
![3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2373443.png)
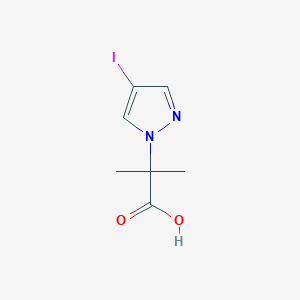
![(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2373445.png)

![2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2373448.png)
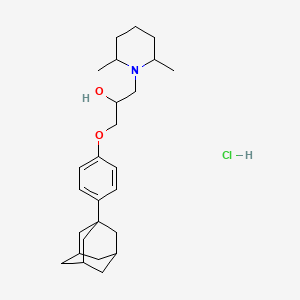
![(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2373453.png)

